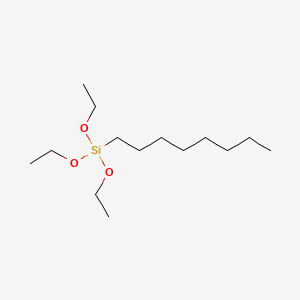

Triéthoxyoctylsilane

Vue d'ensemble

Description

Le triethoxycaprylylsilane est un liquide clair à jaune qui sert principalement de liant, d'agent conditionneur de la peau et de modificateur de surface dans les cosmétiquesCe composé est largement utilisé pour enrober les pigments dans les cosmétiques et les produits de soins personnels, améliorant ainsi leur étalement et leur stabilité sur la peau .

Applications De Recherche Scientifique

Triethoxycaprylylsilane has a wide range of applications in scientific research and industry:

Chemistry:

- Used as a surface modifier to enhance the properties of pigments and fillers in various formulations.

- Acts as a coupling agent to improve the adhesion between inorganic materials and organic polymers.

Biology and Medicine:

- Employed in the formulation of sunscreens to coat mineral sunscreen actives, providing a more aesthetically pleasing texture and reducing oxidative stress .

- Used in the development of advanced drug delivery systems due to its ability to modify the permeation and retention of bioactive compounds on the skin .

Industry:

- Utilized in the production of high-performance coatings and adhesives.

- Applied in the manufacturing of silicone-based materials for various industrial applications.

Mécanisme D'action

Target of Action

Triethoxyoctylsilane, also known as n-Octyltriethoxysilane or Triethoxy(octyl)silane, is an organosilane compound . It belongs to the class of organic compounds known as trialkoxysilanes . The primary targets of this compound are surfaces where it is applied, such as cellulosic materials and aluminium alloys . It acts on these surfaces to modify their properties.

Mode of Action

Triethoxyoctylsilane interacts with its targets through a process known as self-assembled monolayer formation . This involves the compound arranging itself into a monolayer on the surface of the target, thereby modifying the surface properties. The compound provides a hydrophobic coating with low surface energy . The water contact angle of surfaces treated with this compound is in the range of 150-170° , indicating a high degree of hydrophobicity.

Biochemical Pathways

The compound’s hydrolytic condensation is known to be influenced by spatial hindrances created by bulky nonpolar octyl groups .

Result of Action

The primary result of Triethoxyoctylsilane’s action is the formation of a hydrophobic coating on the surface to which it is applied . This can result in superhydrophobicity with a high contact angle of 160-170° for certain surfaces, such as vessel hulls and marine systems . It may also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .

Action Environment

The action of Triethoxyoctylsilane can be influenced by environmental factors. For instance, the hydrolytic condensation of the compound proceeds slowly due to spatial hindrances created by bulky nonpolar octyl groups . Furthermore, the compound’s effectiveness as a surface treatment agent can be influenced by the properties of the surface to which it is applied, including its material composition and physical structure.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triethoxycaprylylsilane peut être synthétisé par hydrosilylation du 1-octène avec du triéthoxysilane en présence d'un catalyseur au platine . La réaction implique généralement l'addition de la liaison silicium-hydrogène à travers la double liaison carbone-carbone du 1-octène, conduisant à la formation du triethoxycaprylylsilane.

Méthodes de production industrielle : En milieu industriel, la synthèse du triethoxycaprylylsilane est réalisée dans des réacteurs à grande échelle sous des conditions contrôlées afin de garantir un rendement et une pureté élevés. La réaction est généralement réalisée à des températures et des pressions élevées pour faciliter le processus d'hydrosilylation. L'utilisation d'un catalyseur au platine est cruciale pour l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le triethoxycaprylylsilane subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. La liaison Si-O dans le triethoxycaprylylsilane peut être facilement hydrolysée en présence d'humidité, ce qui rend ce composé très réactif .

Réactifs et conditions courants :

Hydrolyse : En présence d'eau ou d'humidité, le triethoxycaprylylsilane s'hydrolyse pour former des silanols et de l'éthanol.

Oxydation : Le triethoxycaprylylsilane peut subir des réactions d'oxydation, en particulier lorsqu'il est exposé à des agents oxydants.

Substitution : Les groupes éthoxy dans le triethoxycaprylylsilane peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Principaux produits formés :

Hydrolyse : Silanols et éthanol.

Oxydation : Dérivés silaniques oxydés.

Substitution : Divers composés silaniques substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le triethoxycaprylylsilane a un large éventail d'applications dans la recherche scientifique et l'industrie :

Chimie :

- Utilisé comme modificateur de surface pour améliorer les propriétés des pigments et des charges dans diverses formulations.

- Agit comme agent de couplage pour améliorer l'adhérence entre les matériaux inorganiques et les polymères organiques.

Biologie et médecine :

- Employé dans la formulation des crèmes solaires pour enrober les actifs minéraux des écrans solaires, ce qui procure une texture plus esthétique et réduit le stress oxydatif .

- Utilisé dans le développement de systèmes avancés d'administration de médicaments en raison de sa capacité à modifier la pénétration et la rétention des composés bioactifs sur la peau .

Industrie :

- Utilisé dans la production de revêtements et d'adhésifs haute performance.

- Appliqué dans la fabrication de matériaux à base de silicone pour diverses applications industrielles.

5. Mécanisme d'action

Le triethoxycaprylylsilane exerce ses effets principalement grâce à sa capacité à former des liaisons fortes avec les matériaux organiques et inorganiques. La liaison Si-O dans le triethoxycaprylylsilane peut s'hydrolyser pour former des silanols, qui peuvent ensuite réagir avec d'autres groupes silanol ou des groupes hydroxyle à la surface, formant des liaisons siloxane stables . Cette propriété en fait un modificateur de surface et un agent de couplage efficaces.

Comparaison Avec Des Composés Similaires

Le triethoxycaprylylsilane est unique parmi les silanes alkyliques alcoxylés en raison de sa structure et de sa réactivité spécifiques. Des composés similaires comprennent :

- Bis stéaroxydiméthylsilane

- Stéaroxytriméthylsilane

- Trimethoxycaprylylsilane

Ces composés partagent des propriétés similaires mais diffèrent par leurs groupes alkyles et alcoxy spécifiques, ce qui peut influencer leur réactivité et leurs applications .

Propriétés

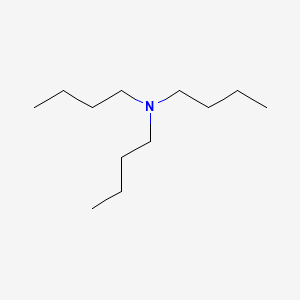

IUPAC Name |

triethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJTTSHWYDFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156327-81-0 | |

| Record name | Silane, triethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029246 | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2943-75-1 | |

| Record name | Octyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxycaprylylsilane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-Octyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDC331P08E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

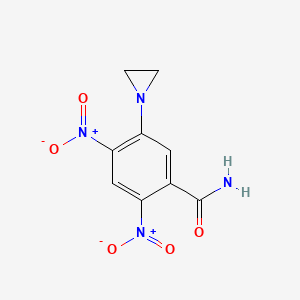

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: n-Octyltriethoxysilane interacts primarily with hydroxyl groups (-OH) present on surfaces like silica, metal oxides, and even cellulose. [, , , ] This interaction occurs through a hydrolysis and condensation reaction, forming strong covalent Si-O-Si bonds. This process, often termed "silanization", renders the surface hydrophobic by replacing the polar -OH groups with non-polar octyl chains. [, , , , ]

- Increased hydrophobicity: [, , , , , ] Water repellency, reduced water uptake, improved stability in humid environments.

- Improved dispersion: [, , ] Enhanced distribution of nanoparticles in polymer matrices, leading to improved mechanical properties.

- Modified surface energy: [, , ] Altered adhesion properties, impacting applications like antifouling coatings.

A:

- Spectroscopic Data:

ANone: n-Octyltriethoxysilane demonstrates good compatibility with various materials, including:

- Polymers: Polypropylene, polylactic acid, polyvinylidene fluoride, polydimethylsiloxane. [, , , ]

- Inorganic materials: Silica, titanium dioxide, zinc oxide, barium titanate, zirconia. [, , , , ]

- Natural fibers: Cotton, wood. [, ]

- Hydrolytically stable: Forms stable Si-O-Si bonds upon hydrolysis and condensation. [, , , , ]

- Thermally stable: Can withstand high temperatures, depending on the application. [, , , ]

- UV stability: Can be affected by UV exposure, but strategies like incorporating UV absorbers can enhance stability. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)